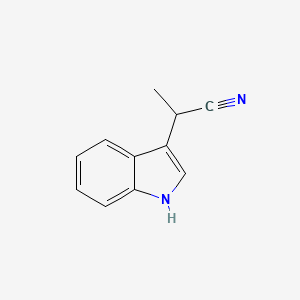

2-(1H-indol-3-yl)propanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-indol-3-yl)propanenitrile is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. What are the most reliable synthetic routes for 2-(1H-indol-3-yl)propanenitrile under laboratory conditions?

Methodological Answer:

The synthesis of this compound typically involves functionalization of the indole core. One approach is the alkylation of 3-indole derivatives with acrylonitrile under phase-transfer catalysis (PTC), which enhances reaction efficiency by stabilizing intermediates in biphasic systems . Alternatively, cycloaddition reactions, such as [3+2] nitrile-azide couplings, can introduce the nitrile group while preserving the indole scaffold . For reproducibility, ensure anhydrous conditions and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity product.

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural elucidation of this compound derivatives?

Methodological Answer:

SC-XRD requires high-quality crystals grown via slow evaporation from methanol or acetonitrile . Use SHELX programs (e.g., SHELXL) for refinement, leveraging constraints for disordered moieties (e.g., nitrile groups) and anisotropic displacement parameters for non-H atoms . For improved resolution, collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Address twinning or pseudo-symmetry by applying the TWIN/BASF commands in SHELXL. Validate final structures using R-factor convergence (<5%) and goodness-of-fit (GOF ≈ 1.0) metrics .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level effectively models HOMO-LUMO gaps, revealing charge transfer between the indole ring (electron-rich) and nitrile group (electron-deficient) . For molecular dynamics, employ Gaussian or ORCA software to simulate excited-state behavior, incorporating solvent effects via the Polarizable Continuum Model (PCM). Pair computational results with experimental UV-Vis and fluorescence spectra to validate electronic transitions .

Q. How do structural modifications at the nitrile group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

The nitrile group’s electron-withdrawing nature enhances reactivity in Huisgen cycloadditions. Substituting the nitrile with bulkier groups (e.g., tert-butyl) reduces steric hindrance but may lower reaction rates. To assess reactivity, perform kinetic studies using in situ IR or NMR to track azide-nitrile coupling kinetics . For regioselective modifications, employ catalysts like Cu(I) to favor 1,4-disubstituted triazoles. Computational docking (AutoDock Vina) can predict steric and electronic effects of substituents on transition states .

Q. What analytical strategies address discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

Discrepancies in NMR (e.g., unexpected splitting) may arise from dynamic processes like tautomerism. Use variable-temperature NMR (VT-NMR) to identify exchange broadening. For mass spectrometry, high-resolution ESI-MS (±2 ppm accuracy) distinguishes isobaric impurities. If crystallographic R-factors exceed 5%, re-examine data for missed symmetry or twinning . Cross-validate purity via orthogonal methods: HPLC (retention time), DSC (melting point consistency), and elemental analysis (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Nitrile-containing compounds require strict PPE (nitrile gloves, lab coat, goggles) and ventilation (fume hood) due to potential cyanide release under acidic/high-temperature conditions . Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Spills should be neutralized with 10% NaOH and disposed via hazardous waste protocols. Regularly monitor air quality with cyanide detection tubes (threshold: <1 ppm) .

属性

分子式 |

C11H10N2 |

|---|---|

分子量 |

170.21 g/mol |

IUPAC 名称 |

2-(1H-indol-3-yl)propanenitrile |

InChI |

InChI=1S/C11H10N2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,1H3 |

InChI 键 |

OYWVOGLZNMHOLB-UHFFFAOYSA-N |

规范 SMILES |

CC(C#N)C1=CNC2=CC=CC=C21 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。